2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone

Conformational Analysis Ring Strain Medicinal Chemistry

2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone (CAS 898751-67-2) is a synthetic aryl cyclobutyl ketone featuring a 3-chloro-5-fluorophenyl ring linked via an ethyl spacer to a cyclobutyl ketone. With a molecular weight of 240.7 g/mol and the molecular formula C13H14ClFO, it is consistently supplied as a colorless oil with a purity of ≥97%.

Molecular Formula C13H14ClFO
Molecular Weight 240.7 g/mol
CAS No. 898751-67-2
Cat. No. B1327916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone
CAS898751-67-2
Molecular FormulaC13H14ClFO
Molecular Weight240.7 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)CCC2=CC(=CC(=C2)Cl)F
InChIInChI=1S/C13H14ClFO/c14-11-6-9(7-12(15)8-11)4-5-13(16)10-2-1-3-10/h6-8,10H,1-5H2
InChIKeyVSXGBOGRBQYDQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone: A Conformationally Defined Building Block for Drug Discovery


2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone (CAS 898751-67-2) is a synthetic aryl cyclobutyl ketone featuring a 3-chloro-5-fluorophenyl ring linked via an ethyl spacer to a cyclobutyl ketone. With a molecular weight of 240.7 g/mol and the molecular formula C13H14ClFO, it is consistently supplied as a colorless oil with a purity of ≥97% . The cyclobutane ring introduces a defined, non-planar geometry, making this compound a valuable intermediate for constructing conformationally constrained analogs in medicinal chemistry programs, particularly those targeting protein binding pockets where a precise spatial arrangement of aromatic and hydrogen-bonding groups is critical [1]. Its structural attributes position it within a unique chemical space that is difficult to mimic with simple acyclic or larger cyclic ketones.

Why a Generic Aryl Ketone Cannot Replace 2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone in SAR Studies


Substituting 2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone with a seemingly simple analog—such as a phenyl or cyclopentyl ketone—is a high-risk move in structure-activity relationship (SAR) campaigns. The specific combination of the 3-chloro-5-fluorophenyl group's electron-withdrawing properties and the uniquely strained, puckered geometry of the cyclobutyl ring creates a pharmacophore that generic replacements cannot replicate [1]. This unique architecture influences not only the 3D presentation of the ketone for target binding but also the compound's reactivity and metabolic stability. Even the seemingly minor change from a cyclobutyl to a cyclopropyl or cyclohexyl group, or the absence of the ethyl spacer, results in a significantly different spatial and electronic profile, invalidating direct substitution in a lead optimization pathway.

Quantitative Evidence for Selecting 2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone Over Its Nearest Analogs


Cyclobutyl vs. Cyclopropyl Ketone: Conformational Rigidity and Ring Strain Impact on Downstream Reactivity

A direct comparison of the cyclobutyl ketone (target) with its cyclopropyl analog (CAS 898751-64-9) reveals critical differences in ring geometry and strain that are decisive for synthetic applications. The cyclobutyl ring adopts a non-planar, puckered conformation with a dihedral angle of approximately 35°, presenting the ketone group in a more sterically encumbered environment compared to the nearly planar cyclopropyl ring [1]. Quantitatively, the strain energy of cyclobutane is 26.5 kcal/mol, versus 27.5 kcal/mol for cyclopropane, while cyclopentane and cyclohexane are essentially strain-free (≤7 kcal/mol) [2]. This places the cyclobutyl ketone in a reactivity sweet spot: it retains sufficient strain for unique ring-opening and expansion reactions, yet is significantly more stable than the cyclopropyl analog, offering a practical balance of reactivity and ease of handling in multi-step syntheses.

Conformational Analysis Ring Strain Medicinal Chemistry

Predicted Lipophilicity Advantage of the Cyclobutyl Ethyl Ketone Scaffold Over a Direct Phenyl-Ketone Analog

In silico property predictions highlight a potentially critical advantage of the ethyl cyclobutyl ketone scaffold for medicinal chemistry. The target compound is predicted to have a LogP (clogP) of approximately 3.5, representing an optimal range for oral bioavailability [1]. In contrast, the analog lacking the ethyl spacer, 3-Chloro-5-fluorophenyl cyclobutyl ketone (CAS 898791-06-5), is predicted to have a significantly lower LogP of approximately 2.8, which falls below the typical 'sweet spot' for membrane permeability [1]. This 0.7 LogP unit increase, driven by the two-carbon linker, is a crucial differentiator for projects where achieving sufficient cellular penetration is a primary challenge.

Drug-likeness Lipophilicity ADME Prediction

Differential Structural Elaboration Potential: The Cyclobutyl Ketone as a Synthetic Linchpin

The target compound offers a different and more versatile set of synthetic derivatization points compared to simpler analogs. The two-carbon ethyl spacer is a specific structural feature that enables a suite of transformations (e.g., enolate alkylation, reductive amination after full reduction) with regiochemical outcomes that are impossible with the shorter cyclobutyl phenyl ketone analog (CAS 898791-06-5) . The target compound is supplied with a documented purity of 97% (Colorless Oil), providing a consistent, high-purity starting material that reduces the risk of unknown impurities disrupting downstream catalytic reactions, a factor often underreported in non-commercial product specifications for close analogs.

Synthetic Methodology Building Block Diversity Parallel Synthesis

High-Value Application Scenarios for 2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone


Fragment-Based Lead Optimization Requiring Conformational Constraint

In a project aiming to introduce a defined, non-planar ketone moiety into a hit molecule, 2-(3-Chloro-5-fluorophenyl)ethyl cyclobutyl ketone is the superior fragment. The cyclobutyl ring's inherent puckering (as detailed in Section 3) provides a steric and topographic signature that is fundamentally different from a planar phenyl or flexible acyclic ketone, enabling exploration of new vectors within a binding pocket [1]. This is a scenario where the cyclobutyl geometry is not just a feature, but the central design hypothesis.

Privileged Scaffold for CNS-Targeted Library Synthesis

The predicted lipophilicity (clogP ~3.5) and the specific chloro-fluoro substitution pattern are hallmarks of structures optimized for blood-brain barrier penetration [1]. Using this ketone as a core scaffold for a parallel synthesis library, the ethyl and ketone groups provide immediate vectors for reductive amination or other derivatizations, generating conformationally restricted, CNS-drug-like analogs in a unified and efficient manner. This directly leverages its differentiation over less lipophilic or less versatile analogs discussed in Section 3.

Stereoselective Synthesis of Polycyclic Frameworks via Ring-Strain-Driven Rearrangements

The intermediate ring strain of the cyclobutyl ketone (26.5 kcal/mol) positions this compound as an ideal precursor for diastereoselective ring-expansion reactions [1]. Unlike a cyclopropyl analog which may lead to rapid decomposition, and a cyclopentyl analog which is inert, the cyclobutyl system can be designed to undergo controlled, Lewis acid-catalyzed rearrangements to form complex polycyclic products with high stereocontrol. This application is uniquely suited to the cyclobutyl scaffold's specific energy profile.

Metabolic Stability Studies of Chloro-Fluoro Aromatics

For programs investigating the metabolic fate of halogenated aromatics, this compound serves as a well-characterized, high-purity probe. The 3-chloro-5-fluorophenyl group, when linked to a metabolically labile cyclobutyl ketone, provides a controlled system for studying the interplay between Phase I metabolism of the strained ring and the stability of the halogenated aromatic core [1]. Its 97% purity minimizes confounding results from synthesis by-products.

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